Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-
Overview
Description
Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-: is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound is characterized by its unique structure, which combines a pyrimidine ring with an isoindole moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with N-bromosuccinimide in refluxing dichloromethane, followed by condensation with L-glutamine hydrochloride, and subsequent cyclization and hydrogenation steps, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or isoindole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: In organic synthesis, Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- serves as a valuable intermediate for the construction of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Thiazolo[3,2-a]pyrimidine: Exhibits antimicrobial and anticancer activities.
Lenalidomide: An analog of thalidomide with immunomodulatory and antiangiogenic properties.
Uniqueness: Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- stands out due to its unique structural features and versatile chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOGHDRVWRWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384396 | |
Record name | Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22641-00-5 | |
Record name | Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROPYRIMIDO(2,1-A)ISOINDOL-6(2H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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